molecular formula C11H10N6O2 B1420932 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 1240526-07-1

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

Cat. No. B1420932
M. Wt: 258.24 g/mol
InChI Key: YEJRCFFCGAVCLR-UHFFFAOYSA-N
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Description

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number: 1240526-07-1. It has a molecular weight of 258.24 . The IUPAC name for this compound is 5-methyl-5-[4-(1H-tetraazol-1-yl)phenyl]-2,4-imidazolidinedione .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-2-4-8(5-3-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. The storage temperature and other physical properties are not specified .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : This compound is synthesized using various methods, including the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the formation of novel 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These methods are characterized by high yields and distinct reaction conditions (Klásek et al., 2010).
  • Structural Characterization : The structures of these synthesized compounds are often confirmed through techniques such as X-ray diffraction, NMR, IR, and MS data. This provides a comprehensive understanding of the molecular arrangement and stability of these compounds (Sedlák et al., 2005).

Potential Applications in Drug Design

  • Antitumor Activity : Some derivatives of this compound have shown significant antitumor activities. They have been tested against various cancer cell lines, indicating their potential as candidates for cancer therapy (El-Sayed et al., 2018).
  • HIV-1 Fusion Inhibitors : Novel derivatives of 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione have been designed and synthesized as HIV-1 fusion inhibitors. These compounds have shown promising results in inhibiting HIV-1 replication in cell models, suggesting a potential role in HIV treatment (Ibrahim et al., 2020).

Biochemical and Pharmacological Studies

  • DNA Binding Studies : Studies have been conducted to understand the DNA binding properties of imidazolidine derivatives. These studies are crucial in evaluating the potential of these compounds as anticancer drugs, as they can provide insights into their mechanism of action at the molecular level (Shah et al., 2013).
  • Angiotensin II Receptor Antagonists : Research has explored the use of certain imidazolidine derivatives as angiotensin II receptor antagonists. This suggests potential applications in treating conditions like hypertension (Bovy et al., 1993).

properties

IUPAC Name

5-methyl-5-[4-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-2-4-8(5-3-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRCFFCGAVCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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